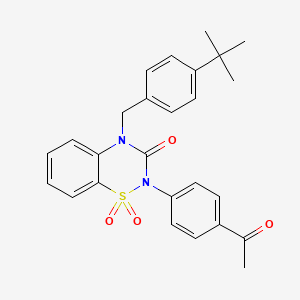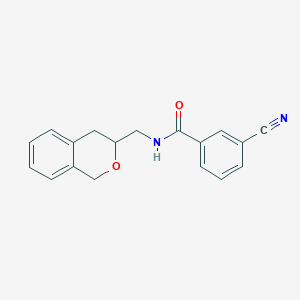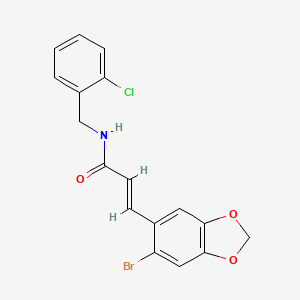
2-(4-acetylphenyl)-4-(4-tert-butylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-acetylphenyl)-4-(4-tert-butylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C26H26N2O4S and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetylphenyl)-4-(4-tert-butylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetylphenyl)-4-(4-tert-butylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
The compound is involved in the synthesis of cyclic and bicyclic sulfamides, showcasing its utility in producing a variety of derivatives through reactions with alkyl halides and other agents. This process leads to the formation of mono- and dialkyl derivatives, and under certain conditions, can result in dimerization or bridged derivatives. Such chemical versatility indicates its potential in synthesizing structurally diverse compounds for various applications (Knollmüller, 1971).
Antimicrobial Agents
Derivatives of thiadiazole, related to the core structure of our compound of interest, have been explored for their antimicrobial properties. These studies involve the synthesis of formazans from Mannich bases of thiadiazole derivatives, indicating potential antimicrobial applications. The synthesized compounds have shown moderate activity against bacterial and fungal strains, suggesting the relevance of our compound in developing new antimicrobial agents (Sah et al., 2014).
Pharmacological Relevance
Benzothiazine derivatives, closely related to the compound , have been recognized for their pharmacological significance. The synthesis of benzothiazine 1,1-dioxides through ring contraction underlines their importance in medicinal chemistry. These derivatives are noted for their biological, medicinal, and industrial applications, hinting at the potential pharmacological uses of our compound (Fülöpová et al., 2015).
Environmental Chemistry
The compound's structural relatives, such as benzothiadiazine dioxides, have been investigated for their occurrence and determination in environmental waters. This research is crucial for understanding the environmental impact and behavior of such compounds, which can inform the safe and sustainable use of related chemicals in various applications (Laganà et al., 2002).
Mechanistic and Kinetic Studies
The compound's derivatives have been subjects of mechanistic and kinetic studies, such as the unexpected cleavage of C–S bonds during certain reactions. These studies not only reveal the complex behavior of such compounds under different conditions but also contribute to the fundamental understanding of their reactivity and stability, which is essential for their application in synthesis and material science (Nordin et al., 2016).
properties
IUPAC Name |
2-(4-acetylphenyl)-4-[(4-tert-butylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-18(29)20-11-15-22(16-12-20)28-25(30)27(23-7-5-6-8-24(23)33(28,31)32)17-19-9-13-21(14-10-19)26(2,3)4/h5-16H,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUNEXYTPFLBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenyl)-4-(4-tert-butylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)


![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2417271.png)
![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)



![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)
![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2417286.png)
![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B2417287.png)